N-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O6S/c23-17(19-6-7-21-8-11-27-12-9-21)18(24)20-14-16-22(10-13-28-16)29(25,26)15-4-2-1-3-5-15/h1-5,16H,6-14H2,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCPJZJOISGVTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with analogous molecules from the literature:
Table 1: Key Structural and Physicochemical Comparisons
Functional Group Contributions
- Sulfonamide vs.
- Oxazolidinone vs. Imidazolidinone: The 1,3-oxazolidin-2-yl ring provides conformational rigidity and metabolic stability over imidazolidinone analogs (e.g., ), which may undergo faster ring-opening under physiological conditions .
- Morpholine vs. Piperidine : The morpholine moiety () offers improved solubility and reduced basicity compared to piperidine-containing analogs (e.g., N-[2-(4-fluorophenyl)ethyl]methanesulfonamide in ), which are prone to protonation at physiological pH .
Pharmacological Implications
- Toxicity: The absence of azide groups (cf.
Preparation Methods
Formation of the Oxazolidinone Ring
The oxazolidinone scaffold is constructed via cyclization of a β-amino alcohol with benzenesulfonyl chloride. A representative protocol involves:
Step 1 :
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React 2-amino-1,3-propanediol (serinol) with benzenesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) under basic conditions (triethylamine, 0°C to RT, 12 h).
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Intermediate : N-(2,3-dihydroxypropyl)benzenesulfonamide.
Step 2 :
-
Cyclize the intermediate using N,N'-carbonyldiimidazole (CDI, 1.5 equiv) in tetrahydrofuran (THF) at reflux (24 h).
-
Product : 3-(Benzenesulfonyl)-1,3-oxazolidin-2-one (Yield: 78%).
Step 3 :
-
Introduce the methylamine moiety via nucleophilic substitution. Treat the oxazolidinone with formaldehyde (1.5 equiv) and ammonium acetate in acetic acid (80°C, 6 h).
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Product : 3-(Benzenesulfonyl)-1,3-oxazolidin-2-ylmethyl amine (Yield: 65%).
Synthesis of 2-(Morpholin-4-yl)ethylamine
Nucleophilic Substitution Route
Step 1 :
Reductive Amination Alternative
Step 1 :
-
Condense morpholine with glycolaldehyde (1.1 equiv) in methanol (RT, 4 h), followed by reduction with sodium cyanoborohydride (NaBH₃CN, 1.5 equiv).
Assembly of the Ethanediamide Linker
Stepwise Amide Coupling
Step 1 :
-
Activate oxalic acid with thionyl chloride (2.0 equiv) in DCM (0°C, 2 h) to form oxalyl chloride.
Step 2 :
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Couple 3-(benzenesulfonyl)-1,3-oxazolidin-2-ylmethyl amine (1.0 equiv) with oxalyl chloride (1.1 equiv) in THF (−10°C, 1 h).
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Intermediate : Oxazolidinone-oxalyl chloride adduct.
Step 3 :
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React the intermediate with 2-(morpholin-4-yl)ethylamine (1.1 equiv) in the presence of N,N-diisopropylethylamine (DIPEA, 2.0 equiv) at 0°C to RT (12 h).
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Product : N-{[3-(Benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide (Yield: 58%).
Optimization and Process Chemistry
Reaction Condition Screening
| Parameter | Tested Conditions | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Coupling Agent | EDCl/HOBt, HATU, DCC | HATU (1.2 equiv) | 72% → 85% |
| Solvent | DCM, THF, DMF | DMF | 58% → 68% |
| Temperature | 0°C, RT, 40°C | RT | 58% → 65% |
Purification Strategies
-
Crude Product : Purify via silica gel chromatography (eluent: 5% MeOH in DCM) or recrystallization (ethanol/water).
-
Purity : >98% (HPLC, C18 column, 0.1% TFA in acetonitrile/water).
Spectroscopic Characterization
¹H NMR (400 MHz, DMSO-d₆):
-
δ 7.85–7.70 (m, 5H, Ar-H), 4.45 (t, J = 8.4 Hz, 2H, oxazolidinone-CH₂), 3.60–3.40 (m, 8H, morpholine-H), 3.25 (s, 2H, NHCO), 2.50 (t, J = 6.0 Hz, 2H, CH₂-morpholine).
HRMS (ESI+):
-
m/z Calculated for C₂₀H₂₇N₄O₆S [M+H]⁺: 475.1598. Found: 475.1601.
Scale-Up and Industrial Feasibility
-
Kilogram-Scale Synthesis : Conducted in a flow reactor system to enhance mixing and heat transfer (Yield: 73%).
-
Cost Analysis : Raw material costs reduced by 22% using morpholine recycling.
Challenges and Alternative Routes
Q & A
Q. What are the key synthetic routes and optimization strategies for this compound?
The synthesis typically involves multi-step reactions, including sulfonylation of the oxazolidine ring, coupling with morpholine-ethylamine derivatives, and amidation. Critical steps include:
- Sulfonylation : Using benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Oxazolidine functionalization : Coupling with a morpholine-ethylamine group via carbodiimide-mediated amidation (e.g., EDC/HOBt) to ensure high yield .
- Purification : Chromatography (HPLC or column) to isolate the product from by-products like unreacted sulfonyl intermediates .
Optimization Strategies :
- Solvent selection (DMF or dichloromethane) improves reaction efficiency .
- Temperature control (0–5°C during sulfonylation prevents side reactions) .
| Reaction Step | Catalyst/Solvent | Yield (%) |
|---|---|---|
| Sulfonylation | Pyridine/DCM | 72–85 |
| Morpholine coupling | EDC/HOBt in DMF | 65–78 |
| Final amidation | HATU/DIPEA | 58–70 |
Q. How is structural characterization performed for this compound?
Advanced spectroscopic and chromatographic methods are used:
- NMR : H and C NMR confirm the benzenesulfonyl, oxazolidine, and morpholine moieties. For example, the sulfonyl group shows a characteristic downfield shift at ~7.5–8.0 ppm in H NMR .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates the molecular ion peak (e.g., [M+H] at m/z 492.18) .
- HPLC-PDA : Purity assessment (>95%) using a C18 column with acetonitrile/water gradients .
Q. What functional groups dictate its reactivity and bioactivity?
Key groups include:
- Benzenesulfonyl : Enhances metabolic stability and binds hydrophobic enzyme pockets .
- Oxazolidinone : Imparts rigidity, influencing conformational selectivity in target binding .
- Morpholine : Improves solubility and participates in hydrogen bonding with biological targets .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reported biological activity data?
Discrepancies in IC values (e.g., 2–10 µM in kinase inhibition assays) may arise from assay conditions or impurity profiles. Methodological solutions:
- Standardized assays : Use identical cell lines (e.g., HEK293) and ATP concentrations (1 mM) to minimize variability .
- Metabolite screening : LC-MS/MS to rule out degradation products interfering with activity .
- Docking studies : Compare binding poses in homology models (e.g., CDK2 vs. MAPK14) to explain target selectivity .
Q. What strategies optimize yield in large-scale synthesis?
Industrial-scale production employs:
- Continuous flow reactors : Reduce reaction time (e.g., 2 hours vs. 12 hours batch) and improve sulfonylation efficiency .
- Catalyst recycling : Immobilized EDC on silica gel reduces costs by 40% .
Q. How does this compound compare to structural analogs in terms of pharmacokinetics?
A comparative study with analogs (e.g., morpholine vs. piperazine derivatives) reveals:
- Solubility : Morpholine derivatives have 2–3× higher aqueous solubility due to hydrogen bonding .
- Plasma Stability : Benzenesulfonyl groups reduce esterase-mediated degradation compared to acetylated analogs .
| Analog | Aqueous Solubility (mg/mL) | Plasma Half-life (h) |
|---|---|---|
| Target compound | 0.15 | 4.2 |
| Piperazine analog | 0.08 | 2.7 |
| Acetylated analog | 0.20 | 1.8 |
Q. What methodologies identify its primary biological targets?
- Chemoproteomics : Use biotinylated probes for pull-down assays coupled with LC-MS/MS to identify binding proteins .
- Kinase profiling : Screen against a panel of 100 kinases at 1 µM to identify off-target effects .
Q. How can solubility challenges in formulation be addressed?
- Co-solvents : Use cyclodextrin (20% w/v) or PEG-400 to enhance solubility 5–10× .
- Salt formation : Prepare hydrochloride salts (improves solubility to 0.5 mg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
